molecular formula C15H10Cl2N2OS2 B11529471 2,4-dichloro-6-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol

Cat. No.: B11529471
M. Wt: 369.3 g/mol
InChI Key: PCRSUCNCNNSBPB-UHFFFAOYSA-N
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Description

2,4-dichloro-6-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol typically involves a multi-step process. The starting materials include 2,4-dichlorophenol and 2-(methylsulfanyl)-1,3-benzothiazole. The key steps in the synthesis involve:

    Formation of the imine bond: This is achieved by reacting 2,4-dichlorophenol with 2-(methylsulfanyl)-1,3-benzothiazole in the presence of a suitable catalyst under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction, using more efficient catalysts, and employing continuous flow reactors to improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2,4-dichloro-6-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-6-[(E)-{[2-(hydroxyphenyl)imino}methyl]phenol
  • 2,4-dichloro-6-[(E)-{[2-(hydroxy-5-nitrophenyl)imino}methyl]phenol
  • 2,4-dichloro-6-[(E)-{[3-hydroxyphenyl)imino}methyl]phenol

Uniqueness

Compared to similar compounds, 2,4-dichloro-6-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol stands out due to its unique combination of the dichlorophenol and benzothiazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10Cl2N2OS2

Molecular Weight

369.3 g/mol

IUPAC Name

2,4-dichloro-6-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol

InChI

InChI=1S/C15H10Cl2N2OS2/c1-21-15-19-12-3-2-10(6-13(12)22-15)18-7-8-4-9(16)5-11(17)14(8)20/h2-7,20H,1H3

InChI Key

PCRSUCNCNNSBPB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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